molecular formula C26H23NO6 B2553606 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide CAS No. 901271-41-8

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide

Cat. No.: B2553606
CAS No.: 901271-41-8
M. Wt: 445.471
InChI Key: BPLQYOZTIZIDRD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxyphenyl group linked to a 4-oxo-3-(p-tolyl)-4H-chromen-2-yl moiety. The compound combines a chromene scaffold (a bicyclic structure with oxygen-containing heterocycle) with a p-tolyl substituent, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(4-methylphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)22-23(28)18-7-5-6-8-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLQYOZTIZIDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the chromen-2-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the benzamide group: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the chromen-2-yl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxylated derivatives, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to related benzamide derivatives (Table 1):

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Role) Melting Point (°C) Synthesis Yield (%) Reference
3,4,5-Trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide (Target) Chromene 3-(p-tolyl), 4-oxo Not reported Not available Not reported -
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide Benzamide 2-Nitrophenyl P-gp inhibition (IC₅₀: 1.4–20 µM) Not reported Not reported
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Benzamide 4-Bromophenyl Crystallographic analysis Not reported Not reported
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamide Chromene 2-Trifluoromethyl Not reported Not available 87–96
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Benzo-pyrrolo-oxazin Heterocyclic oxazin Potential receptor modulation Not reported Not reported
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Chromene 2-(4-Methoxyphenyl) Not reported Not available Not reported

Key Observations :

  • Substituent Position : The position of substituents on the chromene ring (e.g., 2- vs. 6-position) significantly alters molecular interactions. For example, trifluoromethyl at the 2-position () may enhance lipophilicity compared to the p-tolyl group in the target compound .

Biological Activity

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a chromenone moiety and a benzamide group. Its chemical formula is C18_{18}H19_{19}N1_{1}O5_{5}, with a molecular weight of approximately 329.35 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it may act on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant properties. This activity can help mitigate oxidative stress in biological systems.
  • Anticancer Potential : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Biological Activity Data Table

Activity TypeDescriptionReference
Enzyme InhibitionInhibits COX enzymes
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50_{50} value of 15 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, as evidenced by increased Bax expression and decreased Bcl-2 levels.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

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